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Compound of Interest

Compound Name: S-Malate dimer

Cat. No.: B15184174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the

S-Malate dimer. Malic acid, in its S-enantiomeric form (L-malic acid), is a key intermediate in

cellular metabolism and its ability to form hydrogen-bonded dimers influences its physical and

chemical properties. Understanding the spectroscopic signature of this dimer is crucial for its

characterization in various matrices, from solid-state formulations to biological systems. This

document summarizes key quantitative data, details relevant experimental protocols, and

provides visualizations to facilitate a deeper understanding of the S-Malate dimer structure.

Vibrational Spectroscopy: Infrared (IR) and Raman
In the solid state, S-malic acid primarily exists as a dimer, formed through hydrogen bonding

between the carboxylic acid moieties of two molecules. This dimerization significantly

influences the vibrational spectra.

Quantitative Vibrational Data
The following tables summarize the key vibrational frequencies observed for L-malic acid (S-

malate) in the polycrystalline state, where it exists as a dimer. The data is compiled from

detailed spectroscopic studies.[1]

Table 1: Infrared (IR) Spectroscopic Data for S-Malate Dimer (Polycrystalline)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 (broad) s, br
O-H stretching in hydrogen-

bonded dimer

2998, 2949, 2880 m C-H stretching

1732 vs
C=O stretching of dimeric

COOH

1425 s C-O-H in-plane bending

1291 s ν(C-O) + δ(OH) of COOH

1215 s C-O stretching

1097 s C-C stretching, C-O-H bending

930 (broad) m, br
Out-of-plane O-H bend of

dimer

Abbreviations: s = strong, m = medium, w = weak, v = very, sh = shoulder, br = broad

Table 2: Raman Spectroscopic Data for S-Malate Dimer (Polycrystalline)

Wavenumber (cm⁻¹) Intensity Assignment

3390, 3100 w O-H stretching

2998, 2949, 2880 s C-H stretching

1655 s
C=O stretching of dimeric

COOH

1450 m CH₂ scissoring

1290 s ν(C-O) + δ(OH) of COOH

1099 s C-C stretching

835 s C-COO stretching

Abbreviations: s = strong, m = medium, w = weak
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Experimental Protocols for Vibrational Spectroscopy
A common method for obtaining the IR spectrum of solid S-malic acid is using the Attenuated

Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.

ATR-FTIR Spectroscopy: A small amount of the solid S-malic acid sample is placed directly

on the ATR crystal (e.g., diamond or germanium). A spectrum is then collected by measuring

the internally reflected infrared beam. This method requires minimal sample preparation.

KBr Pellet Method: A few milligrams of finely ground S-malic acid are mixed with

approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high

pressure in a die to form a transparent pellet. The IR spectrum of the pellet is then recorded.

For both methods, spectra are typically recorded in the 4000-400 cm⁻¹ range with a resolution

of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded

and subtracted from the sample spectrum.

Raman spectra of solid S-malic acid are typically obtained using a Raman microscope.

Sample Preparation: A small amount of the crystalline sample is placed on a microscope

slide.

Instrumentation: A laser (e.g., 532 nm or 785 nm) is focused on the sample through the

microscope objective. The scattered light is collected, filtered to remove the Rayleigh

scattering, and dispersed onto a CCD detector.

Data Acquisition: Spectra are typically collected over a range of Raman shifts (e.g., 100-

3500 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-

noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. While obtaining spectra of the pure S-Malate dimer is challenging due to the monomer-

dimer equilibrium in solution, the following represents typical data for S-malic acid in solution,

with discussion on the expected effects of dimerization.
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Quantitative NMR Data
The following table provides typical ¹H and ¹³C NMR chemical shifts for S-malic acid in common

deuterated solvents. The exact chemical shifts can vary with concentration and solvent,

reflecting the equilibrium between the monomeric and dimeric forms.

Table 3: ¹H and ¹³C NMR Chemical Shifts for S-Malic Acid

Nucleus Atom Numbering*
Chemical Shift
(ppm) in D₂O

Chemical Shift
(ppm) in DMSO-d₆

¹H H2 ~4.3-4.5 ~4.2-4.4

H3a ~2.4-2.6 ~2.4-2.6

H3b ~2.6-2.8 ~2.5-2.7

¹³C C1 (COOH) ~177-180 ~174-176

C2 (CH-OH) ~69-71 ~67-69

C3 (CH₂) ~41-43 ~40-42

C4 (COOH) ~175-178 ~172-174

*Atom numbering: HOOC(1)-CH(OH)(2)-CH₂(3)-COOH(4)

Effects of Dimerization on NMR Spectra: The formation of the hydrogen-bonded dimer primarily

affects the chemical shift of the carboxylic acid proton. In non-aqueous solvents that promote

dimerization, the -COOH proton signal is expected to shift significantly downfield (to higher ppm

values), often appearing as a broad signal between 10 and 13 ppm.[2] This is due to the

deshielding effect of the hydrogen bond. The chemical shifts of the carbon atoms in the

carboxylic acid groups may also be affected, though to a lesser extent.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR, S-malic acid is dissolved in a deuterated solvent

(e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. To study dimerization, a non-

aqueous, aprotic solvent like chloroform-d (CDCl₃) is preferable. Concentration-dependent

studies can be performed to observe shifts in chemical equilibria. For a typical small
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molecule, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is used for ¹H NMR, while 20-

50 mg is often required for ¹³C NMR.[3]

Data Acquisition: Spectra are acquired on an NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, a small number of scans are usually sufficient. For ¹³C NMR, a larger number of

scans and a longer relaxation delay may be necessary due to the lower natural abundance

of ¹³C and longer relaxation times of quaternary carbons.

Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. As S-

malic acid is chiral, it exhibits a CD spectrum.

Quantitative CD Data
The CD spectrum of S-malic acid in aqueous solution is characterized by a positive Cotton

effect in the far-UV region.

Table 4: Circular Dichroism Spectroscopic Data for S-Malic Acid

Wavelength (nm)
Molar Ellipticity
(deg·cm²·dmol⁻¹)

Solvent

~210-215 Positive maximum Aqueous solution

The exact position and intensity of the CD band can be influenced by pH, solvent, and

concentration. Dimerization can potentially lead to changes in the CD spectrum due to the

formation of a new chiral entity with altered electronic transitions. However, specific CD data for

the isolated S-malate dimer is not readily available in the literature. It is expected that the

formation of the dimer would perturb the electronic environment of the chromophores,

potentially leading to shifts in the wavelength and changes in the intensity of the CD bands.

Experimental Protocol for CD Spectroscopy
Sample Preparation: The S-malic acid sample is dissolved in a suitable solvent that is

transparent in the far-UV region (e.g., water, phosphate buffer, or acetonitrile). The

concentration should be adjusted to give an absorbance of approximately 1.0 at the
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wavelength of interest. A typical concentration for far-UV CD is in the range of 0.1 to 1

mg/mL.

Instrumentation: The CD spectrum is recorded on a CD spectropolarimeter. The sample is

placed in a quartz cuvette with a specific path length (e.g., 0.1 cm or 1 cm).

Data Acquisition: The spectrum is typically scanned from around 260 nm down to 190 nm.

The data is recorded as ellipticity in millidegrees and is often converted to molar ellipticity for

comparison. A baseline spectrum of the solvent is also recorded and subtracted from the

sample spectrum.

Visualization of the S-Malate Dimer Structure
The dimeric structure of S-malic acid in the solid state is characterized by two hydrogen bonds

between the carboxylic acid groups of two adjacent molecules. The following diagram,

generated using the DOT language, illustrates this hydrogen bonding.
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Click to download full resolution via product page

Caption: Hydrogen bonding in the S-Malate dimer.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of an S-Malate sample to determine the presence and properties of its dimeric

form.
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Caption: Workflow for S-Malate dimer spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15184174?utm_src=pdf-body-img
https://www.benchchem.com/product/b15184174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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